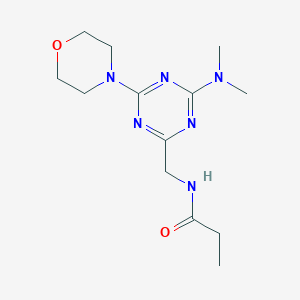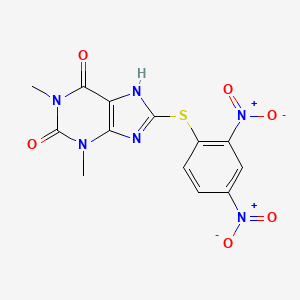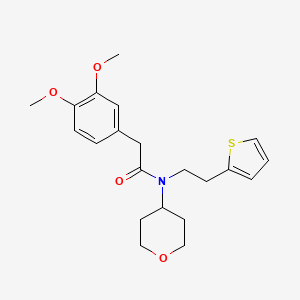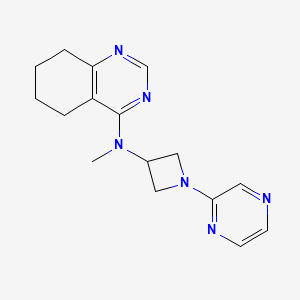
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide" is a chemical entity that appears to be related to a class of compounds used in peptide synthesis and protein sequence analysis. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the triazine ring and morpholine moiety are present in the compounds discussed. These structural features are known to play a role in the stability and reactivity of such molecules, which are important in the context of biochemical applications.
Synthesis Analysis
The synthesis of related compounds involves the formation of chromophoric reagents, as described in the first paper, where 4-NN-dimethylaminoazobenzene 4'-isothiocyanate is synthesized for peptide sequence analysis . The synthesis process includes the preparation of thiohydantoins of amino acids, which are then separated by chromatography. Although the exact synthesis of "this compound" is not detailed, the methodologies for synthesizing similar compounds could potentially be adapted for its production.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of related compounds, specifically tetrafluoroborates of N-methylated N-(4,6-dialkoxy-1,3,5-triazin-2-yl)-morpholine . X-ray diffraction and NMR techniques were used to determine the structural characteristics, which include an unexpected axial orientation of the triazinyl substituent and the formation of a stable guanidine system. These structural analyses are crucial for understanding the behavior and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds is highlighted in the context of peptide synthesis, where quarternary triazinyl ammonium salts are found to be excellent modular coupling reagents . The stability of these compounds, particularly in comparison to their chloride counterparts, is attributed to the conservative conformation of their cations, which restricts the access of nucleophiles. This information could be extrapolated to hypothesize about the chemical reactions that "this compound" might undergo, especially in the context of peptide bonding.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the papers provide some context for the properties of structurally related compounds. For instance, the sensitivity of the azo group in the chromophoric reagent allows for the detection of amino acid derivatives at very low concentrations . Additionally, the stability of the tetrafluoroborate salts over chlorides suggests that similar compounds might also exhibit enhanced stability, which could be relevant for the storage and handling of "this compound" .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Triazine Derivatives : The compound has been involved in the synthesis of 1,3,5-triazine derivatives. For instance, 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was prepared, and its derivatives were synthesized with compounds like morpholine. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Zhang Li-hu, 2014).
Heterocyclic Studies : The compound has been used in the study of heterocyclic chemistry. For instance, the cleavage of pyrimido [5,4-e]-as-triazin-5(6H)-one by nucleophiles like morpholine yielded various derivatives, indicating its utility in synthesizing novel heterocyclic compounds (Jim D. Clark & Carroll N. Smith, 1972).
Chemical Modification : It's been involved in the chemical modification of other compounds. For example, 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one reacted with morpholine, demonstrating its role in modifying chemical structures (D. J. Collins, T. Hughes, & W. Johnson, 2000).
Biological and Medicinal Applications
Antimicrobial Properties : Certain derivatives of the compound have exhibited antimicrobial properties. For instance, new pyrazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety showed moderate effects against bacterial and fungal species (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).
Cytotoxic and Antifungal Properties : Water-soluble polycarbodiimides synthesized with morpholine and dimethylamine have shown significant antifungal properties and potential as cancer therapeutics due to their cytotoxicity against urinary bladder cancer cells (Enosha Harshani De Silva et al., 2021).
Chemical Properties and Reactions
Dealkylation Reactions : The compound has been studied in dealkylation reactions. For example, reaction of trialkylamines with 1,3,5-trichloro-1,2,4,6-cyclothiatriazine resulted in cleavage of a C−N bond of the tertiary amine and substitution on the heterocycle, indicating its utility in complex chemical reactions (T. Ramakrishna, A. J. Elias, & A. Vij, 1999).
Synthesis of Novel Compounds : It's been utilized in the synthesis of novel compounds with potential applications in various industries. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives and their antimicrobial activities highlights its role in creating new chemicals with potential biological applications (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2010).
Mechanism of Action
Target of Action
Related compounds such as 4-dimethylaminopyridine (dmap) are known to act as nucleophilic catalysts . They are involved in a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Mode of Action
It’s worth noting that temperature has a significant impact on the protonation degree of dmap derivatives . This could potentially influence the interaction of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide with its targets and any resulting changes.
Biochemical Pathways
Amides in general have a structure where a nitrogen atom is bonded to a carbonyl carbon atom . This structure allows them to participate in many different organic processes to form other useful compounds for synthesis .
Pharmacokinetics
It’s important to note that n-acetyltransferase (nat) is one of the major phase ii enzymes involved in drug metabolism, and both species differences and polymorphism are observed in nat expression .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O2/c1-4-11(20)14-9-10-15-12(18(2)3)17-13(16-10)19-5-7-21-8-6-19/h4-9H2,1-3H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATFSCOCIVDVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)
![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)
![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)

